Kdm2B-IN-4 was developed as part of research efforts to explore the therapeutic potential of targeting KDM2B in various cancers, including triple-negative breast cancer and colorectal cancer. This compound is classified under small molecule inhibitors and is specifically designed to modulate epigenetic pathways by interfering with histone modifications.
The synthesis of Kdm2B-IN-4 typically involves multi-step organic reactions that include the formation of key intermediates followed by functionalization to achieve the desired inhibitory properties. The synthetic pathway may include:
The precise synthetic route can vary based on the specific chemical structure of Kdm2B-IN-4, but it generally adheres to established protocols for small molecule synthesis in medicinal chemistry.
Kdm2B-IN-4's molecular structure can be described by its specific arrangement of atoms and functional groups that confer its biological activity. The compound typically features:
Molecular data such as molecular weight, melting point, and solubility are critical for understanding its behavior in biological systems. For example:
Kdm2B-IN-4 primarily engages in reversible interactions with the active site of KDM2B through non-covalent bonding mechanisms, including hydrogen bonding and hydrophobic interactions. The inhibitor effectively competes with substrates for binding to the enzyme, thereby blocking its demethylation activity on histones.
Key reactions include:
The mechanism of action for Kdm2B-IN-4 involves several steps:
Data from various studies indicate that inhibition of KDM2B can lead to reduced tumor growth in certain cancer models, highlighting its potential as a therapeutic target.
The physical properties of Kdm2B-IN-4 play a crucial role in its effectiveness as a drug candidate. Key properties include:
Chemical properties such as reactivity with biological nucleophiles or stability against oxidation are also essential considerations during development.
Kdm2B-IN-4 has significant potential applications in scientific research and therapeutic development:
The Jumonji C (JmjC) domain is the catalytic core of Lysine Demethylase 2B (KDM2B), enabling its Fe(II)- and α-ketoglutarate (α-KG)-dependent demethylase activity. This domain adopts a double-stranded β-helix fold that coordinates Fe(II) via a conserved H-X-D/E...H motif, positioning α-KG for oxidative decarboxylation. The resulting Fe(IV)-oxo intermediate facilitates hydroxylation of the methyl group on histone H3 lysine 36 (H3K36me2/me1), leading to formaldehyde release and substrate demethylation [2] [6].
Table 1: Key Structural Elements of KDM2B's JmjC Domain
| Structural Element | Functional Role | Consequence for Inhibition |
|---|---|---|
| Fe(II)-binding motif | Coordinates catalytic metal ion | Targeted by α-KG competitors (e.g., succinate derivatives) |
| Substrate-binding cleft | Recognizes H3K36me2/me1 | Accommodates substrate analogs that block access |
| Histone H3 groove | Binds residues 30-42 of histone H3 | Vulnerable to peptides mimicking H3 α-helix |
| Nucleosomal DNA interface | Facilitates nucleosome engagement | Disrupted by inhibitors stabilizing DNA wrapping |
Unlike its paralog KDM2A, KDM2B does not require the nucleosome acidic patch (formed by histone H2A-H2B acidic residues) for nucleosome binding. Cryo-EM studies reveal that KDM2B achieves nucleosomal access through localized DNA unwrapping, exposing the H3K36 residue. This mobility allows the JmjC domain to engage H3K36 without extensive chromatin remodeling, presenting a unique targeting vulnerability [2] [6].
Adjacent to the JmjC domain, the CxxC zinc finger motif confers sequence-specific DNA binding. This domain selectively recognizes unmethylated CpG islands (CGIs) through a loop structure that inserts into the DNA major groove. Key residues (e.g., K299, R307) form hydrogen bonds with guanine bases, enabling high-affinity anchoring at CGI-rich promoters [3] [9].
The CxxC domain positions KDM2B at transcriptionally poised genomic loci, facilitating the recruitment of repressive complexes. Inhibitors disrupting this domain compromise genome-wide localization of KDM2B, as validated by chromatin immunoprecipitation studies showing reduced occupancy at CGI promoters upon CxxC mutagenesis [3] [9].
KDM2B serves as the DNA-targeting module of non-canonical Polycomb Repressive Complex 1.1 (PRC1.1). Structural analyses reveal that KDM2B recruits PRC1.1 via its Fbox-LRR domain, which docks onto a heterodimer of Polycomb Group Ring Finger 1 (PCGF1) and BCL6 Corepressor Like 1 (BCORL1). The PCGF1 RAWUL domain and BCORL1 PUFD domain jointly create an extended interface that binds KDM2B with high specificity [3] [9].
Table 2: Core Components of the PRC1.1 Complex
| Protein Subunit | Functional Domains | Role in Complex Assembly |
|---|---|---|
| KDM2B | JmjC, CxxC, Fbox-LRR | CGI recognition and complex recruitment |
| PCGF1 | RING, RAWUL | Scaffold for E3 ligase activity |
| BCORL1 | PUFD | Stabilizes PCGF1-KDM2B interaction |
| RING1B | RING | Catalyzes H2AK119 ubiquitination |
This quaternary complex (KDM2B/SKP1/PCGF1/BCORL1) is sufficient for H2AK119 ubiquitination, a repressive histone mark. KDM2B knockdown dissociates PRC1.1 from chromatin, reducing H2AK119ub at target genes by >70% and derepressing developmental regulators [3] [9]. The interdependence of KDM2B and PRC1.1 establishes KDM2B as a master regulator of Polycomb silencing.
KDM2B catalyzes demethylation through a multistep oxidative mechanism:
Substrate specificity for H3K36me2/me1 arises from a constricted active site that excludes bulkier trimethylated substrates. Mutagenesis of residues lining the substrate pocket (e.g., Y206, F185) switches preference toward H3K4me3 or H3K79me3, confirming steric control over methylation state selectivity [1] [6].
In cancer contexts, aberrant H3K36me2 accumulation due to KDM2B dysfunction alters transcriptional programs. For example, in acute myeloid leukemia, KDM2B-mediated repression of tumor suppressors like p15INK4b requires H3K36me2 demethylation, facilitating cell cycle progression [1] [4] [5]. This enzymatic dependency positions KDM2B inhibition as a strategy to reactivate silenced tumor suppressors.
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